molecular formula C9H7FN2O B13660047 5-Fluoro-2-methyl-2H-indazole-3-carbaldehyde

5-Fluoro-2-methyl-2H-indazole-3-carbaldehyde

Cat. No.: B13660047
M. Wt: 178.16 g/mol
InChI Key: LGCQDCRPAMVIII-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a fluorine atom and a methyl group in the structure of this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-2H-indazole-3-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-2H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include 5-Fluoro-2-methyl-2H-indazole-3-carboxylic acid (oxidation product), 5-Fluoro-2-methyl-2H-indazole-3-methanol (reduction product), and various substituted indazole derivatives (substitution products).

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-2H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, indazole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methyl-2H-indazole-3-carbaldehyde is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

5-fluoro-2-methylindazole-3-carbaldehyde

InChI

InChI=1S/C9H7FN2O/c1-12-9(5-13)7-4-6(10)2-3-8(7)11-12/h2-5H,1H3

InChI Key

LGCQDCRPAMVIII-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)F)C=O

Origin of Product

United States

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